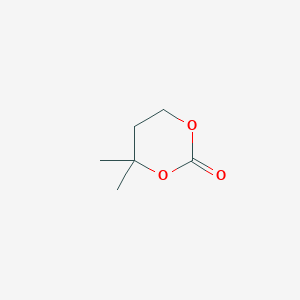
1,3-Dioxan-2-one, 4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxan-2-one, 4,4-dimethyl-: is an organic compound with the molecular formula C6H10O3. It is a cyclic carbonate ester and is known for its stability and reactivity. This compound is often used in various chemical reactions and has significant applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-one, 4,4-dimethyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods: Industrial production of 1,3-Dioxan-2-one, 4,4-dimethyl- often involves the use of carbon dioxide as a C1 source. This method is environmentally friendly and utilizes CO2 to produce six-membered cyclic carbonates . The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dioxan-2-one, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: It can undergo substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Applications De Recherche Scientifique
1,3-Dioxan-2-one, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of aliphatic polycarbonates and polyurethanes.
Biology: The compound is used in the development of biodegradable polymers for medical applications.
Medicine: It serves as an intermediary in the synthesis of pro-drugs and other pharmaceutical agents.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxan-2-one, 4,4-dimethyl- involves its reactivity with various nucleophiles and electrophiles. The compound’s cyclic structure allows it to participate in ring-opening polymerization reactions, which are crucial for the synthesis of polycarbonates and polyurethanes . The molecular targets and pathways involved include the activation of carbonyl groups and subsequent nucleophilic attack .
Comparaison Avec Des Composés Similaires
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar cyclic structure and is used in organic synthesis for multiple C-C bond formations.
1,3-Dioxolane: Another cyclic acetal used as a solvent and co-monomer in polyacetals.
Dimethyl Carbonate: A related carbonate ester used as a methylating agent and solvent.
Uniqueness: 1,3-Dioxan-2-one, 4,4-dimethyl- is unique due to its stability and versatility in various chemical reactions. Its ability to undergo ring-opening polymerization makes it particularly valuable in the synthesis of biodegradable polymers and industrial materials .
Propriétés
Numéro CAS |
32368-09-5 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-4-8-5(7)9-6/h3-4H2,1-2H3 |
Clé InChI |
CBMUUDZXMOBDFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


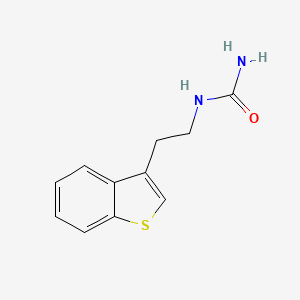
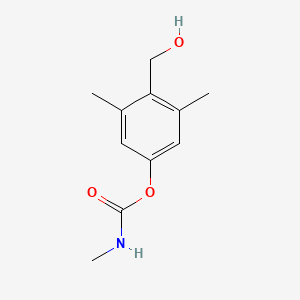


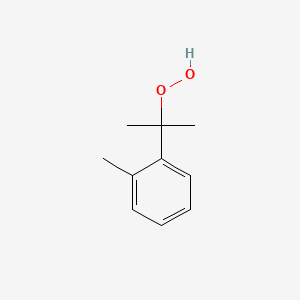
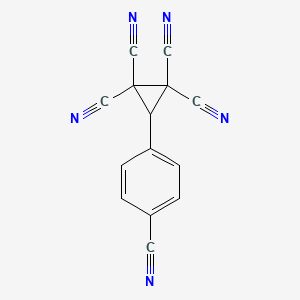
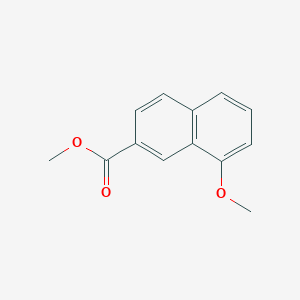

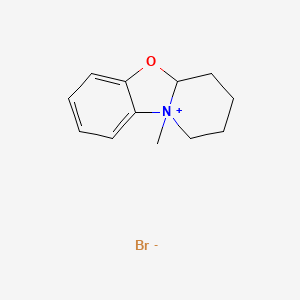
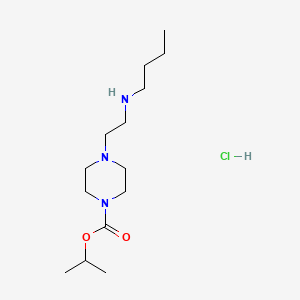
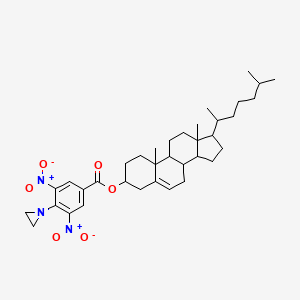
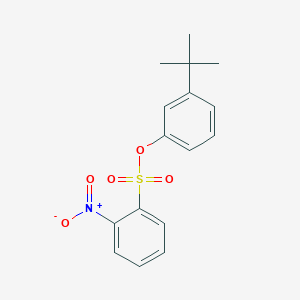
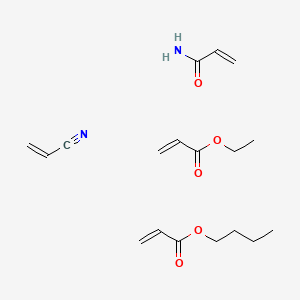
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
